molecular formula C10H7ClN2O2 B573733 4-Chloroquinazolin-7-yl acetate CAS No. 179246-12-9

4-Chloroquinazolin-7-yl acetate

Cat. No.: B573733
CAS No.: 179246-12-9
M. Wt: 222.628
InChI Key: DWJJDECJWGWPBW-UHFFFAOYSA-N
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Description

4-Chloroquinazolin-7-yl acetate is a quinazoline derivative supplied with a high purity level of ≥98% . It has the molecular formula C₁₀H₇ClN₂O₂ and a molecular weight of 222.63 g/mol . This compound is classified as a hazardous chemical (H301, H311, H331) and requires careful handling . This chemical serves as a versatile synthetic intermediate or building block in medicinal chemistry research. The chloroquinazoline core is a privileged structure in drug discovery. Scientific literature indicates that closely related 4-chloroquinazoline compounds are valuable precursors in rational drug design, particularly for developing targeted cancer therapies . For instance, such intermediates have been incorporated into the synthesis of novel dual PI3K/HDAC inhibitors, which are being investigated for their potent and selective antiproliferative activity against various cancer cell lines . The chlorine atom at the 4-position of the quinazoline ring is typically reactive, allowing for further functionalization through cross-coupling or substitution reactions to create diverse compound libraries for biological screening . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet prior to use and adhere to all appropriate safety protocols.

Properties

CAS No.

179246-12-9

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.628

IUPAC Name

(4-chloroquinazolin-7-yl) acetate

InChI

InChI=1S/C10H7ClN2O2/c1-6(14)15-7-2-3-8-9(4-7)12-5-13-10(8)11/h2-5H,1H3

InChI Key

DWJJDECJWGWPBW-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(C=C1)C(=NC=N2)Cl

Synonyms

7-ACETOXY-4-CHLOROQUINAZOLINE

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Chloro-7-methoxyquinazolin-6-yl acetate
  • Molecular Formula : C₁₁H₉ClN₂O₃
  • Molecular Weight : 252.65 g/mol
  • CAS Number : 23055-75-6 (listed in ; cites 230955-75-6, likely a typographical error) .

Physico-Chemical Properties :

  • The compound features a quinazoline core substituted with a chlorine atom at position 4, a methoxy group at position 7, and an acetate ester at position 4. These substituents influence its solubility, stability, and reactivity.

Comparison with Similar Compounds

Structural Analogues in the Quinazoline Family

The following table compares 4-chloroquinazolin-7-yl acetate with structurally related quinazoline derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Notable Properties
4-Chloro-7-methoxyquinazolin-6-yl acetate C₁₁H₉ClN₂O₃ 252.65 23055-75-6 Cl (C4), OMe (C7), acetate (C6) Moderate polarity due to acetate ester; potential intermediate for drug synthesis .
4-[(7-Fluoroquinazolin-4-yl)oxy]aniline C₁₄H₁₀FN₃O 267.25 Not provided F (C7), aniline-O- (C4) Fluorine enhances electronegativity; aniline group may improve binding to biological targets .
3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate C₁₁H₁₀N₂O₄ 250.21 Not provided OMe (C7), acetate (C6), ketone (C4) Ketone group increases hydrogen-bonding potential; dihydro structure alters aromaticity .
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate hydrochloride C₁₇H₁₄Cl₂FN₃O₃ 422.22 612501-80-1 Cl/F-substituted phenylamino (C4), OMe (C7), acetate (C6) Hydrochloride salt improves solubility; bulky substituents may affect membrane permeability .

Key Differences and Implications

Substituent Effects: Chlorine vs. Fluorine: The chlorine atom in this compound provides moderate electronegativity, while fluorine in 4-[(7-fluoroquinazolin-4-yl)oxy]aniline enhances polarity and metabolic stability .

Functional Group Variations: The ketone group in 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate introduces hydrogen-bonding sites, which could enhance interactions with biological targets . The hydrochloride salt in 4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate hydrochloride enhances ionic solubility, making it more suitable for pharmaceutical formulations .

Biological Relevance: Quinazoline derivatives with aryl amino groups (e.g., 4-((3-chloro-2-fluorophenyl)amino)-...) are often designed to target tyrosine kinases, a common strategy in anticancer drug development . The methoxy group at position 7 in all compounds may sterically hinder interactions with certain enzymes, altering metabolic pathways .

Data Discrepancies and Limitations

  • CAS Number Conflicts: and list conflicting CAS numbers for this compound (23055-75-6 vs. 230955-75-6).
  • Missing Data : Some compounds lack CAS numbers or detailed biological activity data in the provided evidence, limiting direct comparisons of efficacy or toxicity.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 4-Chloroquinazolin-7-yl acetate, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via acetylation of 4-chloro-7-hydroxyquinazolin-6-ol using acetic anhydride in the presence of pyridine under reflux conditions. Industrial-scale production employs controlled reactors and purification via recrystallization or chromatography to ensure high purity . Key parameters include temperature control (80–100°C) and stoichiometric ratios to minimize side reactions.
Reaction Component Role Optimization Notes
Acetic anhydrideAcetylating agentExcess (1.5–2.0 equiv) ensures complete acetylation
PyridineBase/catalystNeutralizes HCl byproduct, enhancing reaction efficiency
Reflux conditionsTemperature controlEnsures reaction completion without thermal degradation

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substitution patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography using SHELX software refines crystal structures, resolving ambiguities in stereochemistry. For example, SHELXL refines thermal displacement parameters and hydrogen bonding networks, critical for understanding intermolecular interactions .

Q. What are the dominant chemical reactions of this compound, and how do conditions influence product distribution?

  • Methodological Answer : The compound undergoes:

  • Nucleophilic substitution : Chlorine at position 4 reacts with amines/thiols under basic conditions (e.g., NaOH/EtOH).
  • Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/MeOH) conditions cleave the acetate group to regenerate 4-chloro-7-hydroxyquinazolin-6-ol.
  • Oxidation/Reduction : Controlled oxidation (KMnO₄) modifies the quinazoline ring, while reduction (NaBH₄) saturates the heterocycle.
    Reaction monitoring via TLC or HPLC ensures selective product formation .

Advanced Research Questions

Q. How does this compound interact with enzyme targets, and what experimental approaches elucidate its inhibitory mechanisms?

  • Methodological Answer : The compound acts as a competitive inhibitor in enzyme assays (e.g., kinase or protease studies). Surface Plasmon Resonance (SPR) quantifies binding affinity (KD), while molecular docking (AutoDock Vina) predicts binding modes. For example, the acetate group may form hydrogen bonds with catalytic residues, while the chlorine atom enhances hydrophobic interactions. Dose-response curves (IC₅₀) and kinetic studies (Lineweaver-Burk plots) validate inhibition mechanisms .
Assay Type Purpose Key Parameters
SPRBinding affinityFlow rate, ligand density, buffer pH
DockingBinding mode predictionForce field selection, grid box size
Kinetic assaysInhibition mechanismSubstrate concentration, reaction time

Q. How do structural modifications (e.g., substituent variation) alter the biological activity and selectivity of this compound derivatives?

  • Methodological Answer : Systematic SAR studies compare derivatives like 4-chloro-6,7-dimethoxyquinazoline (CAS 27631-29-4) to identify pharmacophores. Comparative Activity Tables highlight substituent effects:

Derivative Modification Activity (IC₅₀, nM)
Parent compoundNone120
6,7-DimethoxyMethoxy addition45
4-FluoroChlorine replacement220
Activity is assessed via cell-based assays (e.g., cytotoxicity in cancer lines) and selectivity profiling against off-target enzymes .

Q. What strategies resolve contradictions in bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies (e.g., conflicting IC₅₀ values) arise from assay variability (cell type, incubation time) or compound purity. Mitigation strategies include:

  • Orthogonal validation : Re-testing in independent assays (e.g., fluorescence polarization vs. radiometric).
  • Batch analysis : HPLC purity checks (>95%) and counterion verification (e.g., via ion chromatography).
  • Meta-analysis : Pooling data from multiple studies to identify trends (e.g., using PRISMA guidelines) .

Key Notes for Experimental Design

  • Crystallography : Use SHELXL for high-resolution refinement, especially for twinned crystals or low-symmetry space groups .
  • Synthetic Scale-Up : Industrial protocols prioritize solvent recovery (e.g., acetic acid recycling) and waste minimization .
  • Safety : Follow PPE guidelines (goggles, gloves) and waste disposal protocols for chlorinated intermediates .

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